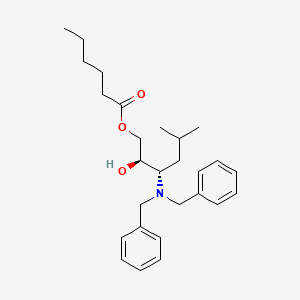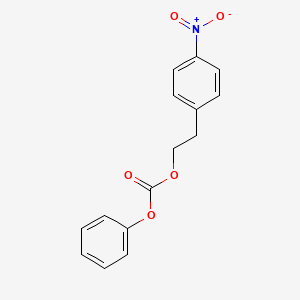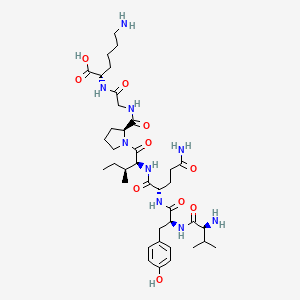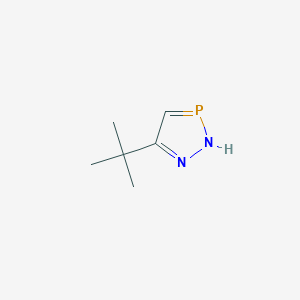
N-(4H-1,2,4-Triazol-4-yl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4H-1,2,4-Triazol-4-yl)thiophene-2-sulfonamide is a heterocyclic compound that features both a triazole and a thiophene ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole ring imparts unique chemical properties, making it a versatile scaffold for the development of new molecules with diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4H-1,2,4-Triazol-4-yl)thiophene-2-sulfonamide typically involves multi-step proceduresSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: N-(4H-1,2,4-Triazol-4-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituents, but common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Applications De Recherche Scientifique
N-(4H-1,2,4-Triazol-4-yl)thiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in other therapeutic areas.
Mécanisme D'action
The mechanism of action of N-(4H-1,2,4-Triazol-4-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial, antifungal, or anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
- N-(4H-1,2,4-Triazol-4-yl)thiophene-2-carboxamide
- N-(4H-1,2,4-Triazol-4-yl)octanamide
- 5-(4H-1,2,4-Triazol-4-yl)thiazole derivatives
Comparison: N-(4H-1,2,4-Triazol-4-yl)thiophene-2-sulfonamide is unique due to the presence of both the triazole and thiophene rings, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles. For instance, the sulfonamide group can enhance its solubility and stability, making it more suitable for certain applications .
Propriétés
Numéro CAS |
899218-24-7 |
|---|---|
Formule moléculaire |
C6H6N4O2S2 |
Poids moléculaire |
230.3 g/mol |
Nom IUPAC |
N-(1,2,4-triazol-4-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C6H6N4O2S2/c11-14(12,6-2-1-3-13-6)9-10-4-7-8-5-10/h1-5,9H |
Clé InChI |
FRXCWLIWZCKFAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)S(=O)(=O)NN2C=NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-N-[5-cyano-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12607436.png)
![2-Hydroxy-N,N-dimethyl-N-[(pentyloxy)methyl]ethan-1-aminium chloride](/img/structure/B12607437.png)
![7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-methyl-](/img/structure/B12607442.png)
![2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B12607444.png)

![2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-iodo-N-propylbenzamide](/img/structure/B12607453.png)

![3-[(Dodecanoylamino)methyl]-1-methyl-1H-indole-2-carboxylic acid](/img/structure/B12607469.png)
![1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine](/img/structure/B12607482.png)


![2-[2-(Methanesulfonyl)ethenyl]benzonitrile](/img/structure/B12607491.png)


